molecular formula C8H10BFO3 B582406 (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid CAS No. 1207428-92-9

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

Cat. No.: B582406
CAS No.: 1207428-92-9
M. Wt: 183.973
InChI Key: OGBDEWYWLMIDPU-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro, methoxy, and methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

It is known to be a reactant or precursor used for the synthesis of biologically active molecules . These molecules include 2-(4-pyridyl)thienopyridinones, which are used as GSK-3β inhibitors, and arylheteroarylmethylamines, which act as NR2B subtype of NMDA receptor antagonists with antidepressant activity .

Mode of Action

The compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The process involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst, followed by a reductive elimination step that forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biologically active molecules .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is the formation of biologically active molecules, including GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists . These molecules have significant roles in various biological processes and therapeutic applications.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium in Suzuki-Miyaura reactions), the pH of the environment, and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is unique due to the presence of all three substituents (fluoro, methoxy, and methyl) on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBDEWYWLMIDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716608
Record name (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207428-92-9
Record name (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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